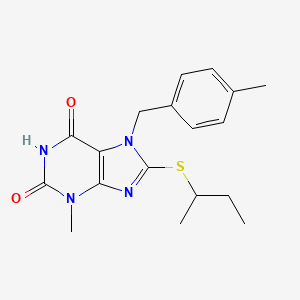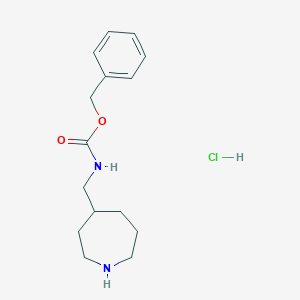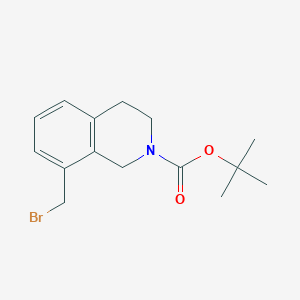
tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tert-butyl group, a bromomethyl group, and a 3,4-dihydro-1H-isoquinoline-2-carboxylate group. The tert-butyl group is a common structural motif in organic chemistry, featuring a central carbon atom bonded to three methyl groups . The bromomethyl group is a carbon atom bonded to a bromine atom and a hydrogen atom, acting as a functional group in organic synthesis . The 3,4-dihydro-1H-isoquinoline-2-carboxylate group is a bicyclic structure with a carboxylate functionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The carboxylate group could participate in various reactions such as esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromomethyl group could increase its molecular weight and polarity .Aplicaciones Científicas De Investigación
Antimalarial Drug Development
The compound N-tert-butyl isoquine (GSK369796), a derivative within the same chemical family as tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, was identified as a promising antimalarial drug candidate. This molecule was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, showcasing the potential of tert-butyl isoquinoline derivatives in medicinal chemistry for developing affordable and effective antimalarial therapies (O’Neill et al., 2009).
Advanced Organic Synthesis Techniques
The use of tert-butyl isoquinoline derivatives, akin to tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, has been explored in the context of palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp^2 and sp^3 C-H bonds. This research highlights the compound's utility in facilitating organic synthesis processes, enabling the functionalization of amine and carboxylic acid derivatives under mild conditions (Nadres et al., 2013).
Corrosion Inhibition
Research into novel 8-hydroxyquinoline derivatives, which are structurally related to tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These studies underscore the potential of tert-butyl isoquinoline derivatives in materials science, specifically for protecting metals against corrosion (Faydy et al., 2019).
Isoquinoline Synthesis
A method involving catalytic enolate arylation followed by in situ functionalization has been developed to synthesize substituted isoquinolines, including tert-butyl isoquinoline derivatives. This modular approach offers a versatile pathway to isoquinoline synthesis, highlighting the compound's role in facilitating complex organic reactions and the production of pharmacologically relevant structures (Pilgrim et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSHAOIURYKAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)
![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)
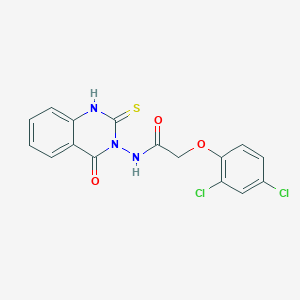
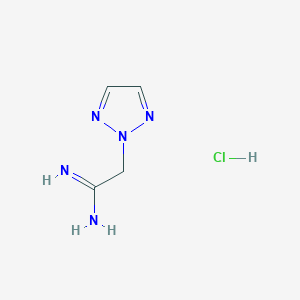
![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)
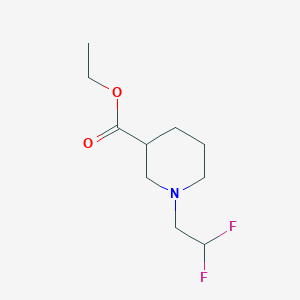
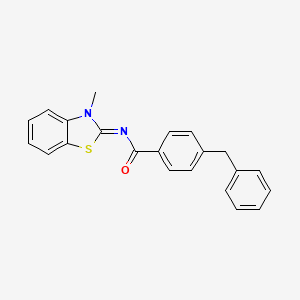
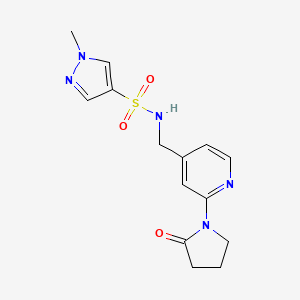
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)
![2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2846429.png)
![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2846434.png)
